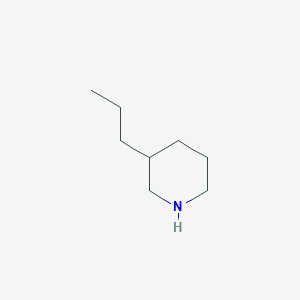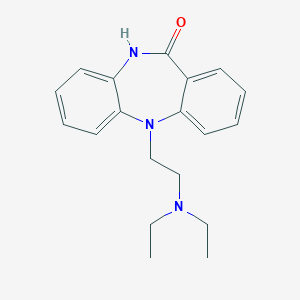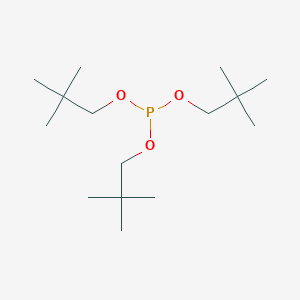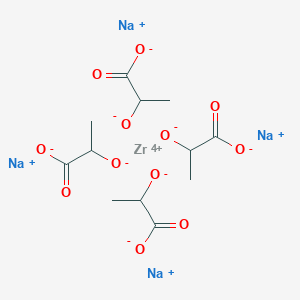
3-Propylpiperidine
Vue d'ensemble
Description
3-Propylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Applications De Recherche Scientifique
3-Propylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
Target of Action
3-Propylpiperidine, also known as 3-PPP, is a mixed sigma σ1 and σ2 receptor agonist, with a slightly higher affinity for the latter . It also acts as a D2 receptor partial agonist . These receptors are primarily found in the central nervous system and are involved in a variety of physiological functions, including motor control, cognition, and mood regulation.
Mode of Action
3-PPP interacts with its targets, the sigma and D2 receptors, by binding to them and modulating their activity . This interaction can result in changes in neuronal signaling and neurotransmitter release, which can subsequently influence various physiological processes. The compound shows stereoselectivity in its pharmacodynamics, meaning its effects can vary depending on the spatial arrangement of its atoms .
Pharmacokinetics
Similar compounds have been shown to be metabolized primarily in the liver, with the metabolites then excreted via the kidneys . The bioavailability of this compound would depend on factors such as its absorption rate and metabolic stability.
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on its interaction with sigma and D2 receptors. For instance, activation of D2 receptors can inhibit the release of various neurotransmitters, including dopamine, thereby influencing neuronal activity . The specific effects of this compound would likely depend on the context, including the specific cell types and neural circuits involved.
Analyse Biochimique
Biochemical Properties
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
Cellular Effects
It has been reported that a dopamine agonist, 3-PPP, which contains a piperidine moiety, failed to protect against MPTP-induced dopaminergic neurotoxicity . This suggests that 3-Propylpiperidine may have potential effects on dopaminergic neuronal cells.
Molecular Mechanism
Piperidine derivatives are known to interact with various biological targets, suggesting that this compound may also interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It has been reported that the dopamine agonist 3-PPP, which contains a piperidine moiety, had no effect on the SH-SY5Y neuronal cell growth in culture .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Transporters play pivotal roles in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .
Subcellular Localization
The prediction of subcellular locations of proteins is an important component of bioinformatics, which has great importance for drug design and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Propylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium or rhodium are employed.
Substitution: Halogenated compounds or alkylating agents are typical reagents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in pharmaceuticals.
Piperine: An alkaloid with significant therapeutic potential.
Piperidine-2,6-diones: Privileged scaffolds in drug design
Uniqueness: 3-Propylpiperidine is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain receptors and improve its pharmacokinetic profile compared to other piperidine derivatives .
Propriétés
IUPAC Name |
3-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZUKKNUMNKBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929232 | |
| Record name | 3-Propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-14-0 | |
| Record name | Piperidine, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dibromobenzo[c]isothiazol-3-amine](/img/structure/B84134.png)






![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)


![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
